N-(7-nitro-6-oxoheptyl)benzamide
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Overview
Description
N-(7-nitro-6-oxoheptyl)benzamide: is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a heptyl chain with nitro and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-nitro-6-oxoheptyl)benzamide typically involves the following steps:
Oxidation: The oxo group is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the heptyl chain is reacted with benzoyl chloride (C6H5COCl) in the presence of a base like pyridine (C5H5N).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the nitration, oxidation, and amidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(7-nitro-6-oxoheptyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The benzamide group can undergo substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Benzoyl chloride (C6H5COCl), pyridine (C5H5N)
Major Products
Oxidation: Introduction of additional oxo or hydroxyl groups
Reduction: Formation of N-(7-amino-6-oxoheptyl)benzamide
Substitution: Formation of various substituted benzamides
Scientific Research Applications
N-(7-nitro-6-oxoheptyl)benzamide is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-nitro-6-oxoheptyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, blocking their activity by binding to the active site.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(7-amino-6-oxoheptyl)benzamide
- N-(7-hydroxy-6-oxoheptyl)benzamide
- N-(7-methyl-6-oxoheptyl)benzamide
Uniqueness
N-(7-nitro-6-oxoheptyl)benzamide is unique due to the presence of both nitro and oxo functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(7-nitro-6-oxoheptyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(11-16(19)20)9-5-2-6-10-15-14(18)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASICZXSZCAEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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